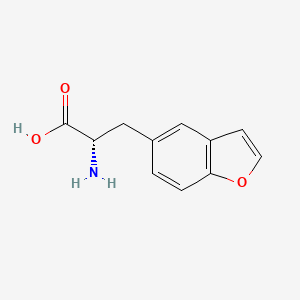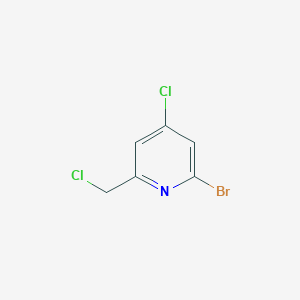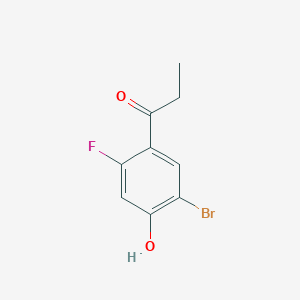
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of phenol with bromoacetone under alkaline conditions . The reaction is typically carried out at room temperature and is neutralized with an acid after completion. Another method involves the use of concentrated sulfuric acid and sodium nitrite, maintaining the temperature between 8-10°C during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but lacks the bromine atom.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar structure but lacks the fluorine atom.
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Similar structure but has an ethyl group instead of bromine and fluorine.
Uniqueness
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. These halogen atoms enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C9H8BrFO2 |
|---|---|
Molekulargewicht |
247.06 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluoro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrFO2/c1-2-8(12)5-3-6(10)9(13)4-7(5)11/h3-4,13H,2H2,1H3 |
InChI-Schlüssel |
BTTSTKOWWRNITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


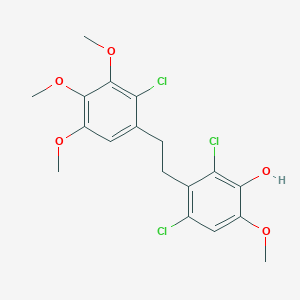
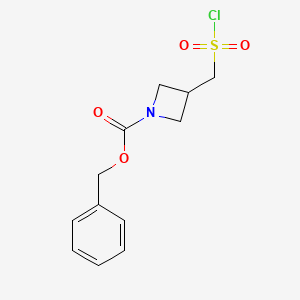
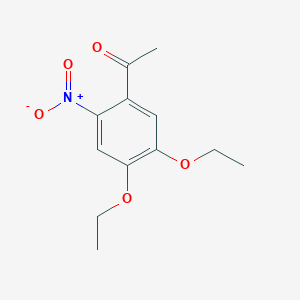
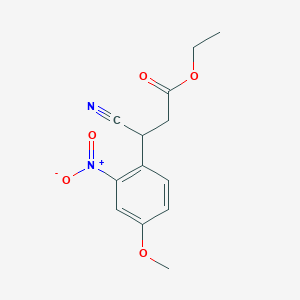
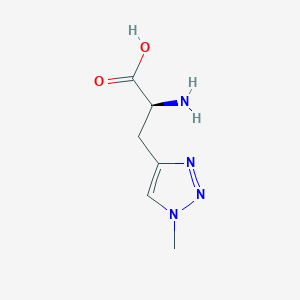
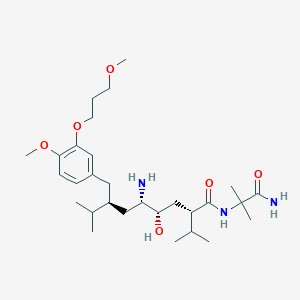
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
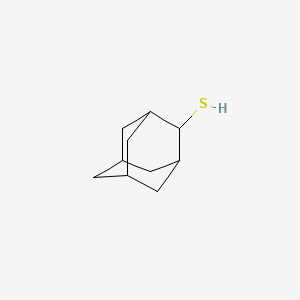

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
